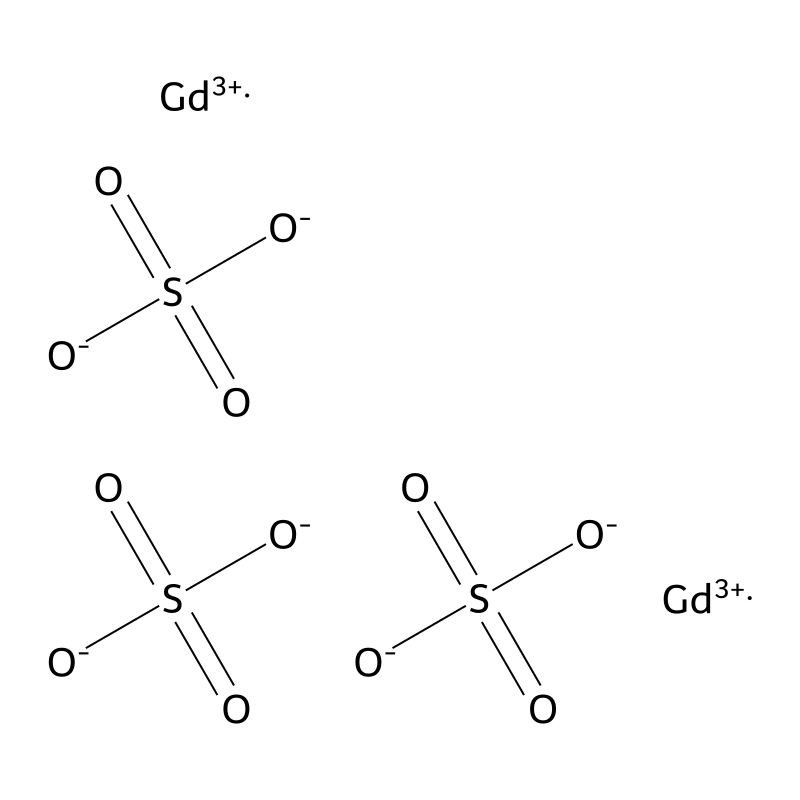Gadolinium sulfate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Cryogenic Research
Gadolinium sulfate plays a role in achieving extremely low temperatures in cryogenic research []. Its paramagnetic properties allow it to be used in the technique of adiabatic demagnetization, where a paramagnetic material is cooled by removing a magnetic field in an insulated environment []. This process can reach temperatures close to absolute zero (-273.15°C) [].
Analytical Chemistry & Inorganic Synthesis
In the field of analytical chemistry, gadolinium sulfate serves as a reagent for various analytical procedures []. Its properties make it suitable for specific tests and analyses. Additionally, it finds application in the synthesis of other inorganic compounds, often utilized as starting materials or intermediates in further research [].
Material Science Research
Gadolinium sulfate contributes to material science research in several areas:
- Electronic ceramics: Its specific electrical properties make it a valuable component in the development of certain electronic ceramics [].
- Phosphors and scintillators: Gadolinium sulfate plays a role in the synthesis of materials used in phosphors and scintillators, which convert energy into light for various applications, such as lighting, displays, and radiation detection [].
Gadolinium sulfate typically exists as gadolinium sulfate octahydrate, with the chemical formula Gd₂(SO₄)₃·8H₂O. It is a white crystalline solid that is soluble in water. The compound is formed when gadolinium reacts with sulfuric acid, resulting in a salt that exhibits the characteristic properties of gadolinium compounds, such as high nuclear absorption cross-sections due to the presence of isotopes like gadolinium-157 .
- Toxicity: The potential toxicity of gadolinium sulfate is a subject of ongoing research. Some studies suggest an association between gadolinium-based contrast agents and a condition called nephrogenic systemic fibrosis (NSF), particularly in patients with impaired kidney function.
- Other hazards: Gadolinium sulfate is not flammable or explosive [].
- Formation Reaction:
- Decomposition: Upon heating, gadolinium sulfate octahydrate can dehydrate and decompose into gadolinium oxide and sulfur oxides:
- Interaction with Water: Gadolinium sulfate reacts with water to release gadolinium ions into solution, which can participate in further
The synthesis of gadolinium sulfate can be achieved through several methods:
- Direct Reaction: Gadolinium metal can be reacted directly with sulfuric acid to form gadolinium sulfate.
- From Gadolinium Oxide: Gadolinium oxide can be dissolved in sulfuric acid to produce gadolinium sulfate.
- Purification Techniques: For high-purity applications, methods such as solvent extraction and pH control are employed to remove impurities from the starting materials before synthesizing gadolinium sulfate .
Gadolinium sulfate has various applications, including:
- Medical Imaging: Used as a contrast agent in magnetic resonance imaging.
- Neutrino Detection: Recently utilized in neutrino detection experiments due to its high neutron capture efficiency .
- Research: Employed in studies of rare earth elements and their compounds.
Research has highlighted interactions between gadolinium sulfate and various biological systems. Studies indicate that while gadolinium ions can enhance imaging capabilities, they may also pose risks if not adequately controlled during medical procedures. The interactions with biological tissues are an area of ongoing research, particularly concerning the long-term effects of exposure to gadolinium compounds .
Gadolinium sulfate shares similarities with other rare earth sulfates but has distinct characteristics that set it apart. Here’s a comparison with similar compounds:
| Compound | Chemical Formula | Unique Features |
|---|---|---|
| Gadolinium Nitrate | Gd(NO₃)₃·xH₂O | Higher solubility; used primarily for nitration reactions. |
| Dysprosium Sulfate | Dy₂(SO₄)₃·xH₂O | Similar structure but different magnetic properties. |
| Terbium Sulfate | Tb₂(SO₄)₃·xH₂O | Exhibits luminescent properties; used in phosphors. |
Gadolinium sulfate's unique combination of high neutron capture efficiency and its role as a contrast agent makes it particularly valuable in both scientific and medical fields .
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 1 of 2 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 2 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant






